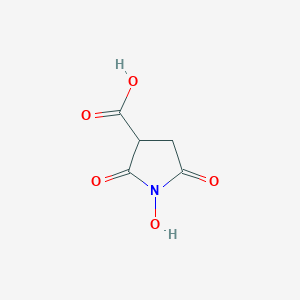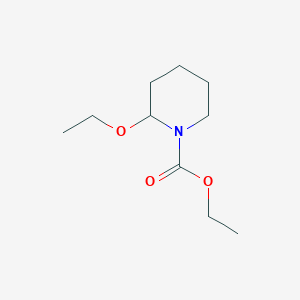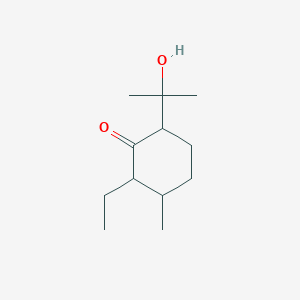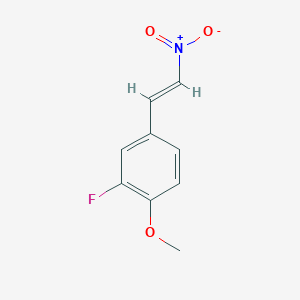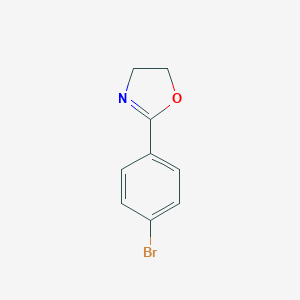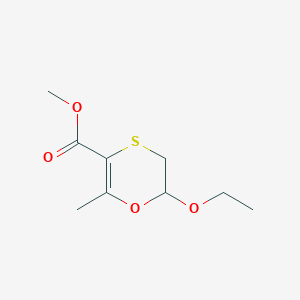
Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate, also known as MEMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEMO is a heterocyclic compound that contains an oxathiine ring and an ester group. This compound has been synthesized using various methods, and its potential applications have been explored through scientific research.
Mecanismo De Acción
The mechanism of action of Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate is still not fully understood. However, scientific research has shown that Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate exhibits anti-cancer activity by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression. Inhibition of HDAC activity leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate has been shown to exhibit various biochemical and physiological effects. Scientific research has shown that Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate exhibits anti-inflammatory, anti-oxidant, and anti-cancer activities. Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate has several advantages and limitations for lab experiments. One of the advantages of Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate also exhibits high stability and solubility in various solvents, making it easy to handle in lab experiments. However, one of the limitations of Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate is its low bioavailability, which makes it difficult to administer in animal models.
Direcciones Futuras
There are several future directions for the scientific research on Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate. One of the future directions is the development of more efficient synthesis methods for Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate. Another future direction is the exploration of the potential applications of Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, the development of Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate derivatives with improved bioavailability and pharmacokinetic properties could lead to the development of more effective drugs for the treatment of various diseases.
Métodos De Síntesis
Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate can be synthesized using different methods, including the reaction between ethyl 2-bromoacetate and 2-amino-4-methylthiazole, followed by the reaction with ethyl oxalyl chloride and triethylamine. Another method involves the reaction between 2-amino-4-methylthiazole and ethyl 2-chloroacetate, followed by the reaction with potassium ethoxide and ethyl oxalyl chloride. The yield of Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate synthesis using these methods ranges from 40% to 70%.
Aplicaciones Científicas De Investigación
Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate has been explored as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate has also been used as a building block in the synthesis of various organic compounds, including heterocyclic compounds and chiral ligands.
Propiedades
Número CAS |
163852-89-9 |
|---|---|
Nombre del producto |
Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate |
Fórmula molecular |
C9H14O4S |
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate |
InChI |
InChI=1S/C9H14O4S/c1-4-12-7-5-14-8(6(2)13-7)9(10)11-3/h7H,4-5H2,1-3H3 |
Clave InChI |
ZIEUYJAZPDUWNE-UHFFFAOYSA-N |
SMILES |
CCOC1CSC(=C(O1)C)C(=O)OC |
SMILES canónico |
CCOC1CSC(=C(O1)C)C(=O)OC |
Sinónimos |
1,4-Oxathiin-3-carboxylicacid,6-ethoxy-5,6-dihydro-2-methyl-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B61792.png)
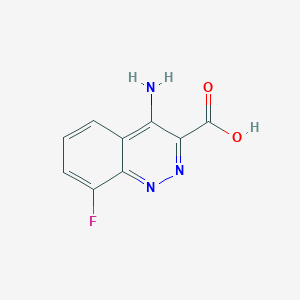
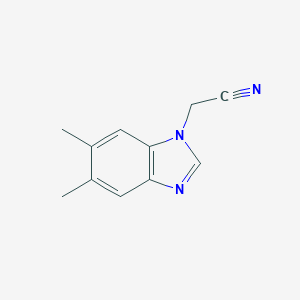
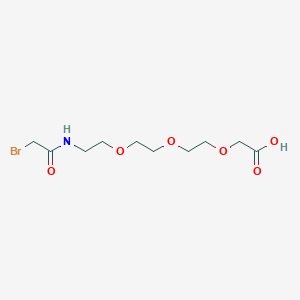

![(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione](/img/structure/B61802.png)
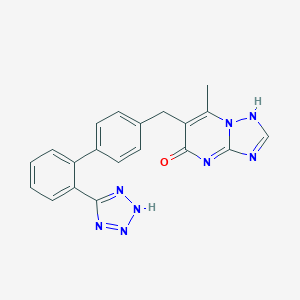
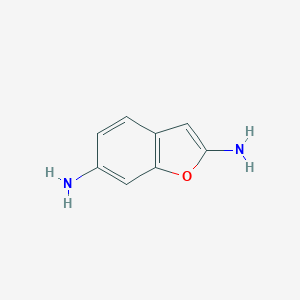
![2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid](/img/structure/B61807.png)
